Cas no 2055013-56-2 (Ald-Ph-PEG2-amine TFA salt)

Ald-Ph-PEG2-amine TFA salt is a heterobifunctional crosslinking reagent featuring an aldehyde group and a primary amine, separated by a phenyl ring and a short polyethylene glycol (PEG2) spacer. The aldehyde enables conjugation with amine-containing molecules via reductive amination, while the amine group allows further modification with carboxyl or activated ester compounds. The PEG2 spacer enhances solubility and reduces steric hindrance, improving reaction efficiency. The TFA salt form ensures stability and ease of handling. This compound is particularly useful in bioconjugation, peptide synthesis, and surface functionalization, offering controlled reactivity and versatility in coupling strategies.
Ald-Ph-PEG2-amine TFA salt structure
Ald-Ph-PEG2-amine TFA salt structure
Product Name:Ald-Ph-PEG2-amine TFA salt
CAS No:2055013-56-2
MF:C14H20N2O4
MW:280.319603919983
CID:3046559
PubChem ID:86276387
Update Time:2025-08-02

Ald-Ph-PEG2-amine TFA salt Chemical and Physical Properties

Names and Identifiers

    • Ald-Ph-PEG2-amine TFA salt
    • Ald-Ph-PEG2-amine
    • CHO-Ph-PEG2-amine TFA
    • Ald-Ph-amido-C2-PEG2-amine
    • Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl-
    • CHO-Ph-CONH-PEG2-amine TFA
    • N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formylbenzamide
    • Ald-Ph-PEG2-amine TFA
    • AKOS040741070
    • DA-60900
    • N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-4-formylbenzamide
    • 2055013-56-2
    • BP-22344
    • DTXSID401197353
    • HY-140632
    • CS-0115160
    • Inchi: 1S/C14H20N2O4/c15-5-7-19-9-10-20-8-6-16-14(18)13-3-1-12(11-17)2-4-13/h1-4,11H,5-10,15H2,(H,16,18)
    • InChI Key: MAVIFAPOMVRMJK-UHFFFAOYSA-N
    • SMILES: C(NCCOCCOCCN)(=O)C1=CC=C(C=O)C=C1

Computed Properties

  • Exact Mass: 280.14230712g/mol
  • Monoisotopic Mass: 280.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 10
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 90.6Ų

Experimental Properties

  • Color/Form: Solid powder

Ald-Ph-PEG2-amine TFA salt Security Information

  • Signal Word:Warning
  • Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

Ald-Ph-PEG2-amine TFA salt Pricemore >>

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Additional information on Ald-Ph-PEG2-amine TFA salt

Ald-Ph-PEG2-Amine TFA Salt: A Comprehensive Overview

Ald-Ph-PEG2-Amine TFA Salt, with the CAS number 2055013-56-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a trifluoroacetic acid (TFA) salt of Ald-Ph-PEG2-Amine, which is a derivative of polyethylene glycol (PEG). The Ald group refers to the aldehyde functional group, while Ph denotes the phenyl group. The PEG2 indicates that the molecule contains two repeating units of ethylene glycol. The amine group suggests the presence of a primary amine functional group, which is crucial for various chemical reactions and applications.

Recent studies have highlighted the importance of Ald-Ph-PEG2-Amine TFA Salt in drug delivery systems and bioconjugation chemistry. The PEG moiety in this compound is well-known for its biocompatibility and ability to enhance solubility, making it an ideal candidate for pharmaceutical applications. The aldehyde group provides a reactive site for further functionalization, enabling the attachment of various bioactive molecules or targeting ligands. This dual functionality makes Ald-Ph-PEG2-Amine TFA Salt a versatile building block in medicinal chemistry.

One of the most promising applications of Ald-Ph-PEG2-Amine TFA Salt is in the development of targeted drug delivery systems. By conjugating this compound with specific targeting agents, such as antibodies or peptides, researchers can create drugs that specifically target diseased cells while sparing healthy tissue. This approach not only enhances therapeutic efficacy but also reduces systemic toxicity, which is a major concern in conventional chemotherapy.

Moreover, Ald-Ph-PEG2-Amine TFA Salt has been utilized in the synthesis of advanced materials, such as hydrogels and nanoparticles. The PEG backbone contributes to the hydrophilic nature of these materials, which is essential for their performance in biomedical applications. For instance, PEG-based hydrogels are widely used as scaffolds for tissue engineering due to their ability to mimic the extracellular matrix and support cell growth.

The synthesis of Ald-Ph-PEG2-Amine TFA Salt involves a series of well-established chemical reactions. Typically, the starting material is a PEG derivative with an aldehyde group at one end and an amine group at the other. The formation of the trifluoroacetic acid salt involves protonation of the amine group by reacting it with trifluoroacetic acid (TFA). This step not only stabilizes the amine but also improves its solubility in organic solvents, facilitating further chemical modifications.

Recent advancements in click chemistry have further expanded the utility of Ald-Ph-PEG2-Amine TFA Salt. Click reactions, such as copper-catalyzed azide–alkyne cycloaddition (CuAAC), allow for rapid and efficient conjugation of this compound with other molecules. This has enabled researchers to develop complex bioconjugates with precise control over their structure and function.

In terms of characterization, Ald-Ph-PEG2-Amine TFA Salt can be analyzed using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for confirming the structure and purity of the compound. Additionally, mass spectrometry (MS) provides valuable information about the molecular weight and composition of the compound.

The stability and shelf life of Ald-Ph

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